Methyl 6-(4-aminobenzoylamino)hexanoate
Description
Methyl 6-(4-aminobenzoylamino)hexanoate is a synthetic organic compound featuring a hexanoate ester backbone substituted with a 4-aminobenzoyl group. This structure combines a lipophilic ester moiety with a polar aromatic amine, enabling diverse applications in medicinal chemistry and biochemical research.
The compound’s synthesis likely involves amide bond formation between 4-aminobenzoic acid and a hexanoate ester precursor, followed by purification via column chromatography and characterization by NMR and mass spectrometry, as seen in analogous protocols .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl 6-[(4-aminobenzoyl)amino]hexanoate |
InChI |
InChI=1S/C14H20N2O3/c1-19-13(17)5-3-2-4-10-16-14(18)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H,16,18) |
InChI Key |
JTXQQWCDNBYCOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Structural and Functional Analysis
- Substituent Effects: The -NH₂ group in this compound enhances hydrogen-bonding capacity and aqueous solubility compared to electron-withdrawing groups like -Cl () or electron-donating -CH₃ (). This makes it more suitable for applications requiring polar interactions, such as enzyme targeting . Chlorobenzoyl derivatives (e.g., ) exhibit increased lipophilicity, favoring membrane permeability and use in hydrophobic drug formulations. Methylbenzoyl analogs () balance polarity and stability, with storage requiring low temperatures (-20°C) to prevent degradation.
- Synthetic Complexity: The target compound’s synthesis is less complex than Methyl 8-Boc (), which incorporates a Boc-protected hydrazine and nicotinyl group, requiring multi-step orthogonal protection strategies. Biocytin-derived agents () involve intricate coupling with heterocyclic systems (e.g., thienoimidazolone), highlighting the versatility of hexanoate esters in specialized applications.
- Biological Relevance: While methyl hexanoate (a simpler analog) influences insect oviposition behavior (), the amino group in the target compound may enable interactions with biological targets like enzymes or receptors, akin to neuroimaging probes in . Chloro and methyl substituents () are common in pharmacophores, suggesting that the target compound’s -NH₂ group could be modified for tailored bioactivity.
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